4-iodoaniline hydrochloride
Overview
Description
4-iodoaniline hydrochloride is an organic compound with the molecular formula C6H7ClIN It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the compound is further protonated to form the anilinium ion, which is then paired with a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-iodoaniline hydrochloride can be synthesized through the iodination of aniline. The process typically involves the reaction of aniline with iodine and a suitable oxidizing agent, such as sodium nitrite, in an acidic medium. The reaction conditions must be carefully controlled to ensure the selective iodination at the para position.
Industrial Production Methods: In an industrial setting, the synthesis of 4-iodoanilinium chloride may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-iodoaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the aniline moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitroanilines or quinones.
Reduction Products: Amines or hydroxyanilines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-iodoaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Investigated for its potential use in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-iodoanilinium chloride depends on the specific application and the chemical environment. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- 4-Bromoanilinium chloride
- 4-Chloroanilinium chloride
- 4-Fluoroanilinium chloride
Comparison: 4-iodoaniline hydrochloride is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the reactivity and selectivity of the compound in chemical reactions. Compared to its bromo, chloro, and fluoro counterparts, 4-iodoanilinium chloride often exhibits higher reactivity in substitution and coupling reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
4-iodoaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQNZUYMGIGJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225365 | |
Record name | 4-Iodoanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74367-81-0 | |
Record name | Benzenamine, 4-iodo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74367-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodoanilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074367810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodoanilinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodoanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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